3-Chloro-1-(4-chlorophenyl)-1H-pyrazole 3-Chloro-1-(4-chlorophenyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18752192
InChI: InChI=1S/C9H6Cl2N2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H
SMILES:
Molecular Formula: C9H6Cl2N2
Molecular Weight: 213.06 g/mol

3-Chloro-1-(4-chlorophenyl)-1H-pyrazole

CAS No.:

Cat. No.: VC18752192

Molecular Formula: C9H6Cl2N2

Molecular Weight: 213.06 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-1-(4-chlorophenyl)-1H-pyrazole -

Specification

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
IUPAC Name 3-chloro-1-(4-chlorophenyl)pyrazole
Standard InChI InChI=1S/C9H6Cl2N2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H
Standard InChI Key RYLRCZPJGJGLQN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N2C=CC(=N2)Cl)Cl

Introduction

Chemical Identity and Structural Properties

Basic Molecular Data

PropertyValueSource
IUPAC Name3-chloro-1-(4-chlorophenyl)pyrazole
Molecular FormulaC9_9H6_6Cl2_2N2_2
Molecular Weight213.06 g/mol
CAS Registry Number1416914-59-4
SMILESClC1=CC=C(C=C1)N2C=C(Cl)N=C2

Structural Features

The compound’s crystal structure reveals a planar pyrazole ring (dihedral angle: 7.93° with the phenyl group), stabilized by π-π interactions (centroid distance: 3.758 Å) . The chlorine atoms enhance lipophilicity, favoring membrane penetration in biological systems .

Synthesis and Optimization

Route 1: Cyclization and Chlorination

  • Cyclization: 4-Chlorophenylhydrazine reacts with ethyl acetoacetate in ethanol to form 1-(4-chlorophenyl)-3-methyl-1H-pyrazole .

  • Oxidation: KMnO4_4 oxidizes the methyl group to a carboxylic acid .

  • Chlorination: Thionyl chloride (SOCl2_2) converts the acid to 3-chloro-1-(4-chlorophenyl)-1H-pyrazole .

Yield: ~74% (after recrystallization) .

Route 2: One-Pot Dehydrogenation

  • Starting Material: 1-(4-Chlorophenyl)-pyrazolidin-3-one .

  • Conditions: Oxidizing agents (e.g., air/O2_2) in polar aprotic solvents (DMF, THF) with bases (K2_2CO3_3) .

  • Advantages: Avoids intermediate isolation, achieving 85% yield .

Reaction Optimization

ParameterOptimal ConditionImpact on Yield
SolventDMFMaximizes solubility of intermediates
Temperature90–100°CAccelerates dehydrogenation
CatalystPEG-400Enhances thiourea coupling efficiency

Biological Activities and Applications

Pharmacological Prospects

  • Anti-inflammatory Activity: Structural analogs demonstrate TNF-α and IL-6 inhibition (e.g., 61–93% at 10 µM) .

  • Anticancer Potential: Pyrazole carbohydrazides induce apoptosis in A549 lung cancer cells (IC50_{50}: 0.04–11.4 µM) .

Physicochemical Characterization

Spectroscopic Data

  • 1^1H-NMR (CDCl3_3): δ 7.39–8.31 (aromatic protons), 2.48 (CH3_3) .

  • IR (KBr): 3152 cm1^{-1} (N–H stretch), 1598 cm1^{-1} (C=N pyrazole) .

Thermal Properties

PropertyValueMethod
Melting Point133–135°CDifferential Scanning Calorimetry
StabilityStable ≤200°CThermogravimetric Analysis

Industrial and Research Applications

Agrochemical Development

  • Pyraclostrobin Synthesis: Reacted with 2-nitrophenyl methoxy derivatives to form strobilurin fungicides .

  • Structure-Activity Relationship (SAR): Chlorine substitution at position 3 enhances herbicidal potency .

Pharmaceutical Intermediates

  • Antiviral Agents: Modified to target viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) .

  • Antibacterial Scaffolds: Thiourea derivatives show MIC values of 2–8 µg/mL against E. coli and S. aureus .

Future Research Directions

  • Green Synthesis: Explore microwave-assisted or enzymatic methods to reduce solvent use .

  • Targeted Drug Delivery: Encapsulation in liposomes to enhance bioavailability .

  • Crop Protection: Field trials for next-gen AHAS inhibitors with reduced resistance risk .

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